Methyl 5-chloro-4-phenyl-2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Description
Methyl 5-chloro-4-phenyl-2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:
- Thiophene-3-carboxylate core: A substituted thiophene ring with a methyl ester group at position 2.
- Substituents: 5-Chloro and 4-phenyl groups on the thiophene ring. A sulfanyl acetyl linker connecting to a 5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidine moiety. This scaffold is part of the thieno[2,3-d]pyrimidine family, a class known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
methyl 5-chloro-4-phenyl-2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S3/c1-31-24(30)19-17(13-7-3-2-4-8-13)20(25)34-23(19)28-16(29)11-32-21-18-14-9-5-6-10-15(14)33-22(18)27-12-26-21/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZMGCSSNDIAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-chloro-4-phenyl-2-[[2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound through a synthesis of existing research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: Methyl 5-chloro-4-phenyl-2-[[2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
- Molecular Formula: C₁₈H₁₈ClN₃O₂S₂
The presence of multiple functional groups such as thiophene rings and chlorinated phenyl groups suggests potential for varied biological interactions.
Anticancer Activity
Thiophene derivatives have been extensively studied for their anticancer properties. Research indicates that methyl 5-chloro-4-phenyl derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study Example:
In vitro studies have shown that compounds similar to methyl 5-chloro derivatives can inhibit the growth of breast cancer cells by modulating signaling pathways related to cell survival and apoptosis. For instance, a study demonstrated that such compounds could downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .
Anti-inflammatory Effects
Thiophene derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in various models.
Research Findings:
A study indicated that thiophene derivatives could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This suggests a potential mechanism where these compounds may interfere with NF-kB signaling pathways .
Antimicrobial Properties
The antimicrobial activity of thiophene derivatives is another area of interest. Methyl 5-chloro derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Table:
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Methyl 5-chloro derivative | Antibacterial | E. coli, S. aureus | |
| Methyl 5-chloro derivative | Antifungal | C. albicans |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. Modifications in the thiophene ring or substituents can significantly impact their efficacy.
Key Findings:
- Chlorination at specific positions has been linked to enhanced cytotoxicity.
- Sulfur-containing groups improve binding affinity to biological targets.
- Alkyl substitutions can modulate lipophilicity and cellular uptake.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacological Implications
Research Findings and Implications
- Synthetic Accessibility : The sulfanyl acetyl linker is synthesized via reactions with chloroacetyl chloride, a common step in thiophene derivatives .
- Structure-Activity Relationships (SAR): Halogen substituents (e.g., 5-Cl) enhance bioactivity by increasing lipophilicity and target affinity. Benzothieno-pyrimidine moieties improve binding to enzymes like kinases or topoisomerases .
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, acetophenone (10 mmol), methyl cyanoacetate (10 mmol), and sulfur (10 mmol) are refluxed in ethanol with morpholine as a catalyst. After 6–8 hours, the mixture is cooled, acidified with HCl, and extracted with dichloromethane. The crude product is recrystallized from methanol to yield the thiophene ester. Chlorination at the 5-position is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C, followed by quenching with ice water.
Table 1: Optimization of Gewald Reaction Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 80–90°C | 75–85 |
| Catalyst (morpholine) | 10 mol% | 82 |
| Reaction Time | 6–8 h | 78 |
Synthesis of 5,6,7,8-Tetrahydro- Benzothiolo[2,3-d]Pyrimidin-4-Ylsulfanyl Derivative
The thienopyrimidine moiety is synthesized via cyclization of 2-aminothiophene-3-carboxylates with thiourea derivatives. A modified Niementowski reaction facilitates the formation of the pyrimidine ring.
Cyclization and Functionalization
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine-4-thiol is prepared by reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with thiourea in acetic acid under reflux. The thiol group is subsequently deprotonated using NaH in tetrahydrofuran (THF) to generate the reactive thiolate.
Key Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.75–1.89 (m, 4H, CH₂), 2.65 (t, 2H, J = 6.8 Hz, CH₂), 3.12 (t, 2H, J = 6.8 Hz, CH₂), 13.1 (s, 1H, SH).
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IR (KBr) : 2550 cm⁻¹ (S–H stretch), 1680 cm⁻¹ (C=O).
Coupling of Thiophene and Thienopyrimidine Moieties
The final step involves conjugating the thiophene amine with the thienopyrimidine thiol via a sulfanyl acetyl linker. This is achieved through a two-stage process:
Synthesis of Sulfanyl Acetyl Chloride
Bromoacetyl bromide (1.2 eq) is reacted with the thienopyrimidine thiolate in dry THF at −20°C. The intermediate 2-bromo-N-(thienopyrimidin-4-yl)acetamide is isolated and treated with NaSH to replace bromide with sulfhydryl.
Amide Bond Formation
The thiophene amine (1.0 eq) is coupled with sulfanyl acetyl chloride (1.1 eq) using HOBt/EDCI in dichloromethane. The reaction proceeds at room temperature for 12–16 hours, yielding the target compound after column chromatography (SiO₂, hexane/EtOAc 3:1).
Table 2: Coupling Reaction Optimization
| Condition | Value | Purity (%) |
|---|---|---|
| Coupling Reagent | EDCI/HOBt | 95 |
| Solvent | DCM | 90 |
| Temperature | 25°C | 88 |
Purification and Characterization
Crude product is purified via flash chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water (4:1). Final characterization employs:
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₄H₂₁ClN₄O₃S₃: 569.0524, found: 569.0528.
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¹³C NMR (101 MHz, CDCl₃) : δ 165.2 (C=O), 154.8 (C=S), 134.5–125.3 (aromatic carbons).
Challenges and Alternative Approaches
Competing Side Reactions
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Thiol Oxidation : Use of inert atmosphere (N₂/Ar) minimizes disulfide formation.
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Ester Hydrolysis : Controlled pH (6.5–7.5) during aqueous workups prevents degradation.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction times by 60% while maintaining yields >80%.
Q & A
Q. What synthetic routes are most effective for preparing this compound, and what are the critical intermediates?
The compound’s synthesis likely involves multi-step heterocyclic chemistry, leveraging thiophene and benzothienopyrimidine precursors. A plausible route includes:
- Step 1 : Formation of the thiophene-3-carboxylate core via Gewald synthesis (2-amino-thiophene derivatives) .
- Step 2 : Introduction of the sulfanylacetyl group using a coupling agent (e.g., EDC/HOBt) to link the thiophene moiety to the benzothienopyrimidine scaffold .
- Step 3 : Chlorination and phenyl group incorporation via electrophilic substitution or palladium-catalyzed cross-coupling .
Key intermediates include 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and ethyl 2-amino-thiophene-3-carboxylate derivatives .
Q. Which spectroscopic and chromatographic methods are essential for structural validation?
- NMR : H and C NMR to confirm substituent positions (e.g., chlorine, phenyl groups) and thiophene-pyrimidine connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected molecular formula: C₂₃H₁₉ClN₂O₃S₃).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : For resolving ambiguities in stereochemistry or substituent orientation (if crystallizable) .
Q. What are the primary biological targets or activities reported for this compound?
While direct data on this compound is limited, structurally related benzothienopyrimidines exhibit:
- Kinase Inhibition : Targeting tyrosine kinases (e.g., EGFR) due to the pyrimidine scaffold’s ATP-binding mimicry .
- Antimicrobial Activity : Thiophene derivatives show efficacy against Gram-positive bacteria via membrane disruption .
- Anticancer Potential : In vitro cytotoxicity assays (e.g., MTT on HeLa cells) are recommended to validate activity .
Advanced Research Questions
Q. How can synthetic yield be optimized in multi-step reactions, particularly for the sulfanylacetyl linkage?
- Reaction Solvent : Use anhydrous DMF or THF to minimize hydrolysis of the sulfanyl group during coupling .
- Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent side reactions .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of the phenyl group .
- Yield Tracking : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (e.g., 1.2 eq. of coupling agent) .
Q. How should researchers address discrepancies in spectral data (e.g., unexpected 1^11H NMR peaks)?
- Impurity Analysis : Run LC-MS to detect byproducts (e.g., dechlorinated analogs or unreacted intermediates) .
- Dynamic Effects : Consider tautomerism in the pyrimidine ring or rotational barriers in the sulfanylacetyl group, which may split peaks .
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate) .
Q. What computational approaches are suitable for predicting this compound’s stability and reactivity?
- DFT Calculations : Model the electron density of the thiophene-pyrimidine core to predict sites of electrophilic/nucleophilic attack .
- Molecular Dynamics : Simulate solvation effects in aqueous buffers (e.g., PBS) to assess hydrolytic stability of the methyl ester .
- Docking Studies : Use AutoDock Vina to screen against kinase targets (e.g., PDB ID: 1M17) to prioritize in vitro assays .
Data Contradictions and Resolution
Q. Conflicting reports on biological activity in related compounds: How to validate hypotheses?
- Dose-Response Curves : Test the compound across a wide concentration range (1 nM–100 µM) to identify IC₅₀ values and rule out assay-specific artifacts .
- Structural Analog Comparison : Compare with ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]thiazolo[3,2-a]pyrimidine derivatives to isolate functional group contributions .
- Meta-Analysis : Review patents (e.g., WO2016124521A1) and peer-reviewed studies to identify consensus on benzothienopyrimidine SAR .
Q. How to resolve instability issues in long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent ester hydrolysis .
- Excipient Screening : Test stabilizers (e.g., trehalose) in formulations for aqueous solubility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
